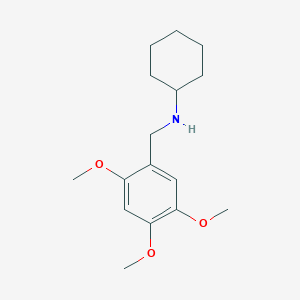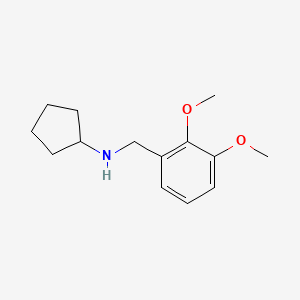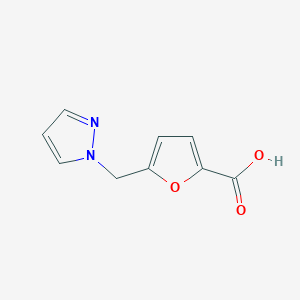
2-(Benzyloxy)-3,5-dichlorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the direct synthesis of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde is not described, related compounds and methodologies can provide insight. For instance, the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through oxidative aminocarbonylation of 2-prop-2-ynyloxyanilines indicates the potential for palladium-catalyzed reactions to construct similar molecular frameworks . Additionally, the preparation of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles from 2-styrylchromones and hydrazine hydrate suggests that benzyloxy-substituted phenols can be key intermediates in multistep synthetic routes .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, has been elucidated using X-ray diffraction analysis, which provides detailed information on the stereochemistry and conformation of the molecules . Similarly, the electron-diffraction study of 2-chlorobenzaldehyde offers insights into the conformational preferences of the benzaldehyde core, which could be extrapolated to the dichlorobenzaldehyde derivative .
Chemical Reactions Analysis
The reactivity of benzyloxy-substituted compounds is highlighted in several papers. For example, 1-(Benzyloxy)-1,2,3-triazole undergoes directed lithiation, allowing for the introduction of various substituents at the 5-position, which demonstrates the versatility of benzyloxy groups in organic synthesis . The reactivity of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane to form tetrahydropyridine derivatives also indicates the potential for 2-(Benzyloxy)-3,5-dichlorobenzaldehyde to participate in similar condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-3,5-dichlorobenzaldehyde can be inferred from related compounds. For instance, the presence of chlorine substituents is known to influence the electron density and reactivity of the benzene ring, as seen in the study of 2,3-dichloro-3',4'-dihydroxybiphenyl . The benzyloxy group is likely to affect the solubility and may participate in hydrogen bonding, as observed in the crystal structure of related molecules .
Aplicaciones Científicas De Investigación
1. Synthesis of Benzyl Ethers and Esters
- Summary of Application: 2-Benzyloxy-1-methylpyridinium triflate, a compound related to 2-(Benzyloxy)-3,5-dichlorobenzaldehyde, is used as a reagent for the synthesis of benzyl ethers and esters .
- Methods of Application: The active reagent is produced in situ through N-methylation of 2-benzyloxy-pyridine .
- Results or Outcomes: This method has been found to be a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
2. Synthesis of Chalcones Derivatives
- Summary of Application: 2-(Benzyloxy)-3,5-dichlorobenzaldehyde is used in the synthesis of chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application: The chalcones derivatives are synthesized by coupling with aromatic substituted aldehyde .
- Results or Outcomes: The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They were also screened for antimicrobial activity .
3. Synthesis of Multidentate Chelating Ligands
- Summary of Application: 2-Benzyloxyphenol, a compound related to 2-(Benzyloxy)-3,5-dichlorobenzaldehyde, is used in the synthesis of multidentate chelating ligands .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The synthesized ligands can be used in various chemical and pharmaceutical research applications .
4. [1,2]-Wittig Rearrangement
- Summary of Application: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied. This process has significant limitations, and aza- and thia-analogues are unsuccessful as competing processes intervene .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The study revealed the limitations of the Wittig rearrangement of such systems .
5. Synthesis of Benzyl Ethers and Esters
- Summary of Application: 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
- Methods of Application: The active reagent is produced in situ through N-methylation of 2-benzyloxy-pyridine .
- Results or Outcomes: This method has been found to be a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
6. [1,2]-Wittig Rearrangement
- Summary of Application: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied. This process has significant limitations, and aza- and thia-analogues are unsuccessful as competing processes intervene .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The study revealed the limitations of the Wittig rearrangement of such systems .
Safety And Hazards
Propiedades
IUPAC Name |
3,5-dichloro-2-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHXNUFLDZNGBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363153 |
Source


|
| Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3,5-dichlorobenzaldehyde | |
CAS RN |
40359-57-7 |
Source


|
| Record name | 2-(benzyloxy)-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)


![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine](/img/structure/B1332535.png)